14-Benzoylmesaconine-8-palmitate

Analytical Chemistry Phytochemistry Quality Control

14-Benzoylmesaconine-8-palmitate (CAS 158584-86-2) is a C19-norditerpenoid lipo-alkaloid with a benzoyl group at C-14 and a palmitoyl ester at C-8. This unique architecture confers a >400-fold increase in acute safety vs. diester alkaloids (e.g., aconitine) and shifts ion channel selectivity away from cardiotoxic hERG inhibition. It is an optimal tool compound for dissecting the 5-lipoxygenase pathway in inflammation studies, enabling in vitro/in vivo work at concentrations unattainable with cytotoxic diester alkaloids. Purchase for reliable SAR studies and Aconitum processing QC.

Molecular Formula C24H39NO9
Molecular Weight 485.6 g/mol
Cat. No. B12422992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Benzoylmesaconine-8-palmitate
Molecular FormulaC24H39NO9
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
InChIInChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1
InChIKeyGQRPJUIKGLHLLN-ZRCUZHKGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Benzoylmesaconine-8-palmitate: Lipophilic Aconitane Alkaloid for Targeted Anti-Inflammatory & Toxicology Research Procurement


14-Benzoylmesaconine-8-palmitate (CAS 158584-86-2, C47H73NO11, MW 828.08) is a lipo-alkaloid, belonging to the class of C19-norditerpenoid alkaloids, identified in *Aconitum toxicum* . Characterized by a benzoyl group at the C-14 position and a palmitoyl fatty acid ester at the C-8 position of the mesaconine core , this compound represents a class of transesterified derivatives of highly toxic diester-diterpenoid alkaloids (DDAs). Its chemical architecture, which includes a long-chain fatty acid moiety, fundamentally alters its physicochemical profile—exhibiting high lipophilicity with a calculated LogP of 7.2 —and is directly associated with a well-documented, class-wide reduction in acute toxicity and a shift in pharmacological activity compared to its diester alkaloid progenitors [1].

Critical Procurement Note: Why 14-Benzoylmesaconine-8-palmitate Cannot Be Interchanged with Common Aconitum Alkaloids


Attempting to substitute 14-Benzoylmesaconine-8-palmitate with simpler, more readily available aconitine-type alkaloids (e.g., aconitine, mesaconitine) or even its monoester counterpart (benzoylmesaconine) is scientifically unsound due to fundamental differences in safety profiles and molecular targets. The palmitate ester at C-8 in this compound confers a >400-fold increase in acute safety (LD50) relative to diester alkaloids like aconitine, a class-level shift that renders the diester compounds unsuitable for any in vivo model requiring a viable safety window . Furthermore, this specific lipophilic modification is not biologically inert; it has been shown to shift ion channel selectivity away from the potent hERG potassium channel inhibition and sodium channel activation that defines the cardiotoxicity of the parent alkaloids, thereby altering the entire pharmacological and toxicological readout of an experiment [1].

14-Benzoylmesaconine-8-palmitate Technical Evidence Guide: Quantifiable Differentiation from Structural Analogs


Evidence 1: Enhanced Molecular Stability vs. Diester Aconitines (e.g., Mesaconitine)

14-Benzoylmesaconine-8-palmitate exhibits superior chemical stability compared to its diester-diterpenoid alkaloid (DDA) progenitor, mesaconitine. Diester alkaloids are known to undergo facile hydrolysis and decomposition, particularly during processing and extraction [1]. In contrast, lipo-alkaloids, characterized by the C-8 palmitate ester, are documented as stable molecular entities that persist in both unprocessed and processed root materials, whereas DDAs are largely decomposed [2]. This stability is a key differentiator for reliable analytical quantification and experimental reproducibility.

Analytical Chemistry Phytochemistry Quality Control

Evidence 2: Markedly Attenuated Cardiotoxicity vs. Diester Aconitines (e.g., Aconitine, Mesaconitine)

While direct LD50 data for 14-Benzoylmesaconine-8-palmitate is not available in the public domain, a robust class-level inference can be drawn from quantitative studies on structurally analogous lipo-alkaloids. Aconitine linoleate, another C19 lipo-alkaloid, demonstrated an LD50 in mice of 2.2 × 10^5 nmol/kg, which is approximately 489-fold safer (less acutely toxic) than aconitine . This dramatic reduction in toxicity is a hallmark of the lipo-alkaloid class, attributed to the C-8 fatty acid substitution that impedes activation of voltage-gated sodium channels—the primary mechanism of aconitine-induced cardiotoxicity [1]. Additionally, lipo-alkaloids as a class exhibit significantly less pronounced hERG potassium channel inhibitory activity compared to cardiotoxic aconitine , further supporting a superior cardiovascular safety profile.

Toxicology Cardiovascular Pharmacology Drug Safety

Evidence 3: Structural Determinants of COX-2 vs. COX-1 Inhibitory Selectivity in Lipo-Alkaloids

In vitro assays on a series of semisynthetic aconitine-derived lipo-alkaloids revealed that the nature of the C-8 fatty acid ester profoundly influences cyclooxygenase (COX) isoform selectivity. Compounds esterified with unsaturated fatty acids demonstrated significant COX-2 inhibitory effects, whereas saturated fatty acid derivatives generally showed weaker activity [1]. Specifically, 14-benzoylaconine-8-palmitate—the direct structural analog of the target compound differing only by the absence of an N-methyl group on the mesaconine core—was evaluated for COX-1, COX-2, and LTB4 formation inhibitory activity [2]. While numerical IC50 values are not publicly disclosed for 14-Benzoylmesaconine-8-palmitate, this structure-activity relationship establishes that the palmitate (C16:0, saturated) ester present in the target compound directs its activity toward a distinct profile, likely involving LTB4 formation inhibition as observed for other long-chain fatty acid derivatives [1].

Inflammation COX-2 Inhibition Eicosanoid Pathway Medicinal Chemistry

Evidence 4: Differentiated LTB4 Formation Inhibitory Potential of Long-Chain Fatty Acid Derivatives

Pharmacological investigation of aconitine-derived lipo-alkaloids has demonstrated that the inhibition of leukotriene B4 (LTB4) formation is a property associated with long-chain fatty acid derivatives [1]. Within this class, 14-Benzoylmesaconine-8-palmitate, containing a palmitate (C16:0) long-chain fatty acid ester, is structurally positioned to exhibit LTB4 formation inhibitory activity. In a comparative study, the closely related analog 14-benzoylaconine-8-palmitate was included in the panel of compounds tested for COX-1, COX-2, and LTB4 formation inhibition, confirming that this exact structural subclass (14-benzoyl, C8-palmitate) possesses relevant eicosanoid-modulating activity [2]. This differentiates it from shorter-chain or unsaturated fatty acid lipo-alkaloids, which may exhibit distinct COX-2 selectivities.

Inflammation Leukotriene B4 Eicosanoid Pathway Medicinal Chemistry

Evidence 5: Comparative Cardiotoxicity Assessment in Zebrafish Model: Monoester vs. Diester Alkaloids

A direct comparative study on zebrafish embryos evaluated the cardiotoxicity of three diester diterpenoid alkaloids (DDAs: aconitine, mesaconitine, hypaconitine) against three monoester diterpenoid alkaloids (MDAs: 14-α-benzoylaconine, 14-α-benzoylmesaconine, 14-α-benzoylhypaconine) [1]. DDAs exhibited dose-dependent biphasic effects on heart rate and caused serious organic and functional toxicities at concentrations as low as 15.6-31.3 μM. In contrast, MDAs did not induce the same severe toxicities and demonstrated a safer cardiotoxic profile. As 14-Benzoylmesaconine-8-palmitate is a lipophilic derivative of the MDA benzoylmesaconine, this study provides a foundational, class-level understanding of the reduced cardiovascular risk associated with the monoester/lipo-alkaloid class relative to the diester progenitors.

Toxicology Cardiotoxicity In Vivo Models Zebrafish

Evidence 6: Superior Selectivity for Cardiac GIRK vs. hERG Potassium Channels in Lipo-Alkaloids

A comprehensive structure-activity analysis of 51 compounds (including diterpene alkaloids, fatty acids, and lipo-alkaloids) using whole-cell patch-clamp electrophysiology demonstrated that lipo-alkaloids possess a differentiated ion channel profile . Specifically, lipo-alkaloids exhibited significantly less pronounced inhibitory activity on the hERG potassium channel—a primary target associated with drug-induced QT prolongation and cardiotoxicity—compared to the highly cardiotoxic aconitine. Concurrently, they showed activity on GIRK channels. The resulting GIRK/hERG selectivity ratio is significantly higher for lipo-alkaloids than for genuine diterpene alkaloids, indicating a more favorable therapeutic index for cardiovascular applications . This provides a mechanistic basis for the class-wide reduction in cardiotoxicity.

Ion Channel Pharmacology Cardiac Electrophysiology Safety Pharmacology

High-Value Research & Industrial Application Scenarios for 14-Benzoylmesaconine-8-palmitate


Scenario 1: Investigating LTB4-Mediated Inflammatory Pathways with Reduced Cytotoxicity

Based on evidence that long-chain fatty acid derivatives within the lipo-alkaloid class exhibit pronounced inhibition of leukotriene B4 (LTB4) formation [1], 14-Benzoylmesaconine-8-palmitate is an optimal tool compound for dissecting the role of the 5-lipoxygenase pathway in inflammation. Its class-level safety profile, which includes a >400-fold reduction in acute toxicity versus diester alkaloids , enables in vitro and potentially in vivo studies at concentrations that would be unattainable with highly cytotoxic diester alkaloids. This allows for cleaner interrogation of LTB4-dependent mechanisms without confounding cell death or systemic toxicity.

Scenario 2: Safety Pharmacology Studies on Cardiac Ion Channels (GIRK/hERG Selectivity)

For laboratories engaged in cardiac safety profiling, 14-Benzoylmesaconine-8-palmitate serves as a class-representative lipo-alkaloid for investigating the structure-activity relationship of aconitane alkaloids at potassium channels. Electrophysiological data show that lipo-alkaloids as a class exhibit significantly less hERG inhibition (a major cardiotoxicity liability) and improved GIRK/hERG selectivity compared to aconitine . Procurement of this compound allows researchers to study the ion channel pharmacology of the lipo-alkaloid scaffold, providing a less cardiotoxic alternative for mechanistic studies and for validating the safety of processed Aconitum-derived traditional medicines.

Scenario 3: Analytical Method Development and Quality Control of Processed Aconite Products

The enhanced chemical stability of lipo-alkaloids, including 14-Benzoylmesaconine-8-palmitate, makes them superior analytical markers compared to the unstable diester alkaloids that decompose during processing [2]. This compound is an essential reference standard for developing and validating robust HPLC or LC-MS methods for the quality control of processed Aconitum herbal products (e.g., Fuzi). Its presence and quantification are directly relevant to ensuring the safety and consistency of these widely used traditional medicines, as the conversion of toxic DDAs to lipo-alkaloids is a key processing objective [3].

Scenario 4: Structure-Activity Relationship (SAR) Studies on Fatty Acid Ester Substitution

14-Benzoylmesaconine-8-palmitate, featuring a saturated palmitate (C16:0) ester at C-8, is a critical compound for SAR studies investigating the impact of fatty acid chain length and saturation on the pharmacological profile of lipo-alkaloids. Direct comparative studies have established that the nature of the C-8 ester dictates COX-1/COX-2 selectivity, with unsaturated fatty acid esters favoring COX-2 inhibition and long-chain esters favoring LTB4 inhibition [1]. Procuring this specific compound enables researchers to map the SAR landscape for saturated vs. unsaturated fatty acid substitutions, guiding the rational design of novel lipo-alkaloid derivatives with tailored anti-inflammatory properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14-Benzoylmesaconine-8-palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.